2-{[6-(tert-butyl)-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}-N-(4-methylbenzyl)acetamide
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Description
2-{[6-(tert-butyl)-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C25H28F3N3OS and its molecular weight is 475.57. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Reactivity
The chemical structure of this compound includes a tetrahydroquinoline motif, which is notable for its applications in various chemical reactions. For instance, one study highlights the formation of γ-lactones via boron trifluoride-catalyzed ring closure of quinoid γ-oxo-α,β-unsaturated carboxamides, a reaction that could potentially involve similar structures (Verboom & Bos, 2010).
Inclusion Complex Formation
Compounds with tert-butyl and sulfanyl groups, similar to the specified compound, have been studied for their ability to form inclusion complexes. For example, Leverd et al. (2000) explored the formation of molecular complexes involving acyclic tetraphenolic derivatives reacting with triethylamine, showcasing a potential application in molecular recognition or encapsulation processes (Leverd et al., 2000).
Synthesis of Cyclic Amides and Lactams
The synthesis of cyclic compounds, such as amides and lactams, often utilizes building blocks with similar structural motifs to the compound . Watts and Bunce (2018) reported a novel route to synthesize benzo-fused amides, indicating the potential use of similar compounds in synthetic organic chemistry (Watts & Bunce, 2018).
Anticancer Activity
Sulfanyl-derivatives, akin to the mentioned compound, have been investigated for their biological activities. Nowak et al. (2015) studied amino- and sulfanyl-derivatives of benzoquinazolinones for potential cytotoxicity, indicating the relevance of such compounds in medicinal chemistry and drug discovery (Nowak et al., 2015).
Applications in Coordination Chemistry
Compounds featuring tert-butyl and sulfanyl groups have been used in coordination chemistry. For instance, Siedle et al. (2007) discussed the preparation and characterization of cationic palladium complexes involving thioethers, demonstrating the utility of such compounds in metal complex formation and catalysis (Siedle et al., 2007).
Properties
IUPAC Name |
2-[[6-tert-butyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28F3N3OS/c1-15-5-7-16(8-6-15)13-30-21(32)14-33-23-19(12-29)22(25(26,27)28)18-11-17(24(2,3)4)9-10-20(18)31-23/h5-8,17H,9-11,13-14H2,1-4H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQJGHAULCPSOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(CC(CC3)C(C)(C)C)C(=C2C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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